Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H18BrNO2 It is known for its unique structure, which includes a bromine atom attached to a phenylethyl group, and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-bromo-1-phenylethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2-bromo-1-phenylethanol+tert-butyl isocyanate→Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The phenylethyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces carbamic acid and the corresponding alcohol.
Scientific Research Applications
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-chloro-1-phenylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-fluoro-1-phenylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-iodo-1-phenylethyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-1-phenylethyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQKOWVTCOHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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